Butyl 4-[(4-nitrobenzoyl)amino]benzoate
Description
Butyl 4-[(4-nitrobenzoyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a butyl ester group, a central benzoate core, and a 4-nitrobenzoylamino substituent. The compound’s structure (Fig. 1) includes:
- A butyl ester at the carboxylate position, enhancing lipophilicity compared to shorter-chain esters.
- A 4-nitrobenzoyl group attached via an amide linkage to the benzoate ring, introducing strong electron-withdrawing effects.
- The nitro group at the para position of the benzoyl moiety, which may influence reactivity, stability, and intermolecular interactions.
Its synthesis likely involves esterification of 4-[(4-nitrobenzoyl)amino]benzoic acid with butanol, analogous to related esters described in crystallographic studies .
Properties
CAS No. |
42421-51-2 |
|---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
butyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-12-25-18(22)14-4-8-15(9-5-14)19-17(21)13-6-10-16(11-7-13)20(23)24/h4-11H,2-3,12H2,1H3,(H,19,21) |
InChI Key |
QUOWIDUMJLSPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves a multi-step process:
Esterification: The initial step involves the esterification of 4-nitrobenzoic acid with butanol to form butyl 4-nitrobenzoate.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Substitution: Typical conditions involve the use of strong nucleophiles such as alkoxides or amines in an appropriate solvent.
Major Products:
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, aiding in the formation of complex molecules.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and inhibition due to its structural complexity.
Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents, particularly in targeting specific biochemical pathways.
Industry:
Mechanism of Action
The mechanism by which Butyl 4-[(4-nitrobenzoyl)amino]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Butyl 4-[(4-nitrobenzoyl)amino]benzoate with key analogues, focusing on structural variations, physicochemical properties, and functional performance.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Nitro vs. In contrast, ethyl 4-(dimethylamino)benzoate () features an electron-donating dimethylamino group, enhancing reactivity in free-radical polymerization systems. This group increases the degree of conversion in resin cements by 15–20% compared to methacrylate-based initiators .
Ester Chain Length :
The butyl ester confers higher lipophilicity (logP ~4–5 estimated) than methyl or ethyl analogues, likely improving membrane permeability but reducing aqueous solubility. Butyl benzoate, a simpler analogue, is used in cosmetics due to its low volatility and mild toxicity profile .
Biological Activity
Butyl 4-[(4-nitrobenzoyl)amino]benzoate, an organic compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a butyl ester group linked to a nitrobenzoyl moiety through an amino group. Its molecular formula is . The presence of the nitro group is particularly noteworthy as it can form reactive intermediates, which may modify proteins and influence various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The nitro group can undergo reduction, leading to the formation of reactive intermediates that covalently modify target proteins. This interaction may modulate enzymatic activity and influence signaling pathways, making it a valuable biochemical probe in research.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Anti-inflammatory properties : It has been explored for its potential to reduce inflammation in various biological models.
- Antimicrobial activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential for therapeutic use in infections.
Case Studies and Experimental Data
Numerous studies have evaluated the biological effects of this compound. A notable study investigated its role as a biochemical probe for enteropeptidase inhibition. The compound demonstrated significant inhibitory activity, with an IC50 value indicating potent effects on this enzyme critical for digestive processes .
Table 1: Inhibitory Activity Against Enteropeptidase
| Compound | IC50 (nM) | Stability at pH 1.2/6.8 (% decomposed) |
|---|---|---|
| This compound | 94 (79–110) | 2.5/5.0 |
| Control Compound A | 32 (26–39) | 2.8/5.8 |
| Control Compound B | 13 (9.6–18) | 3.9/8.6 |
This table highlights the relative potency of this compound compared to other compounds tested against enteropeptidase, emphasizing its potential as a therapeutic candidate .
Structural Comparisons
To understand its unique properties better, it is useful to compare this compound with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Butyl 4-[(5-chloro-2-nitrobenzoyl)amino]benzoate | Chlorinated nitrobenzoyl moiety | Different halogen substitution affecting reactivity |
| Butyl 4-aminobenzoate | Lacks the nitro group | Simpler structure with different reactivity profile |
| Butyl 4-nitrobenzoate | Contains only the nitro group | Limited versatility in synthetic applications |
This comparison illustrates how the presence of various functional groups influences the biological activity and reactivity of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
